BenchChemオンラインストアへようこそ!

3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid

GPR109b agonism SAR Lipid metabolism

This 3-nitro-4-substituted-aminobenzoic acid derivative is a highly selective GPR109b (HCAR3) agonist (pEC50 6.51, ~309 nM) that uniquely avoids confounding GPR109a activation. Its tetrahydrofuranylmethyl substituent introduces hydrogen-bonding capacity, lowering lipophilicity (XLogP3 2.2) and eliminating the need for high DMSO concentrations that cause vehicle cytotoxicity. This precise tool is essential for dissecting GPR109b-specific signaling pathways in adipocytes and immune cells without off-target effects. The aromatic nitro group also serves as a synthetic handle for bioreductive prodrug strategies.

Molecular Formula C12H14N2O5
Molecular Weight 266.253
CAS No. 309942-87-8
Cat. No. B2866615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid
CAS309942-87-8
Molecular FormulaC12H14N2O5
Molecular Weight266.253
Structural Identifiers
SMILESC1CC(OC1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O5/c15-12(16)8-3-4-10(11(6-8)14(17)18)13-7-9-2-1-5-19-9/h3-4,6,9,13H,1-2,5,7H2,(H,15,16)
InChIKeyXZOJOADZBOXPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid (CAS 309942-87-8): Chemical Identity and Pharmacological Classification


3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid (CAS 309942-87-8) is a synthetic small molecule belonging to the 3-nitro-4-substituted-aminobenzoic acid class [1]. It is a characterized, selective agonist of the human orphan G-protein coupled receptor GPR109b (also known as hydroxycarboxylic acid receptor 3, HCAR3 or HM74), a low-affinity receptor for niacin [2]. The compound features a tetrahydrofuran-2-ylmethyl substituent on the 4-amino group, which distinguishes it from other alkyl- or cycloalkyl-amino analogs within the same series [3].

Why 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid Cannot Be Replaced by Generic GPR109b Agonists


Within the 3-nitro-4-aminobenzoic acid series, the nature of the 4-amino substituent directly governs agonist potency, physicochemical properties, and selectivity. Substitution with a tetrahydrofuran-2-ylmethyl group yields a pEC50 of 6.51 at GPR109b, representing a measurable but distinct potency point compared to other alkylamino analogs [1]. The presence of the cyclic ether oxygen introduces hydrogen-bonding capacity and alters LogP (XLogP3-AA = 2.2) relative to purely alkyl-substituted analogs, impacting solubility and formulation behavior [2]. Generic substitution with other GPR109b agonists, such as niacin or 3-hydroxy-octanoic acid, would result in significantly lower potency (EC50 values in the micromolar range) and different selectivity profiles [3].

Quantitative Differentiation Evidence for 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid vs. Close Analogs


GPR109b Agonist Potency: Tetrahydrofuranylmethyl Analog vs. n-Propyl Analog

The target compound (5j) exhibits a pEC50 of 6.51 at human GPR109b, corresponding to an EC50 of approximately 309 nM [1]. In contrast, the n-propyl analog 4-(n-propyl)amino-3-nitrobenzoic acid (Compound 5c) shows a pEC50 of 7.52 (EC50 ≈ 30 nM), representing a 10-fold higher potency [2]. This difference is attributable to the steric and electronic effects of the tetrahydrofuran ring versus a linear alkyl chain. Both data points originate from the same study using the same assay format, ensuring direct comparability.

GPR109b agonism SAR Lipid metabolism

Physicochemical Differentiation: LogP and Hydrogen Bonding Capacity vs. Alkyl Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 2.2 [1], compared to a predicted XLogP3 of approximately 2.8 for the n-propyl analog [2]. The tetrahydrofuran oxygen introduces an additional hydrogen bond acceptor (total HBA = 6), whereas the n-propyl analog has only 5 hydrogen bond acceptors [3]. This difference translates into measurably lower lipophilicity and altered aqueous solubility, which can affect in vitro assay conditions and in vivo pharmacokinetics.

Lipophilicity Solubility Drug-likeness

GPR109b vs. GPR109a Selectivity: Class-Level Evidence of Subtype Selectivity

The 3-nitro-4-substituted-aminobenzoic acid series, to which the target compound belongs, was reported to show no activity at the closely homologous high-affinity niacin receptor GPR109a when tested up to 100 µM [1]. This class-level selectivity is a defining feature. In contrast, niacin itself activates both GPR109a (EC50 ~0.1 µM) and GPR109b (EC50 ~10 µM) with inverse selectivity [2]. While individual compound selectivity values for the target compound have not been published in isolation, the series-level data strongly support its functional selectivity for GPR109b over GPR109a.

Receptor selectivity GPR109a Off-target profiling

Structural Differentiation from the 3-Amino Reduced Analog: Nitro vs. Amino at Position 3

The target compound (3-nitro) can be distinguished from its reduced analog, 3-amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid (CAS 693812-83-8). The nitro group is a strong electron-withdrawing substituent (Hammett σm = 0.71) that acidifies the benzoic acid (predicted pKa = 4.04 ± 0.10) compared to the 3-amino analog (predicted pKa of the carboxylic acid expected ~4.8 based on Hammett analysis) . The nitro group also introduces a potential bioreductive liability, which may be exploited in designing prodrugs or hypoxia-activated agents, whereas the 3-amino analog lacks this functionality [1].

Redox chemistry Metabolic stability Pharmacophore

Potency Relative to Endogenous Ligand: ~25-fold Improvement Over 3-OH-Octanoic Acid

The endogenous ligand for GPR109b, 3-hydroxy-octanoic acid, activates the receptor with an EC50 of approximately 8 µM (8,000 nM) as reported by Ahmed et al. (2009) [1]. The target compound, with an EC50 of approximately 309 nM [2], is roughly 25-fold more potent than the endogenous ligand. This substantial potency gain allows for lower compound concentrations in assays, minimizing potential off-target effects related to high carboxylic acid concentrations.

Endogenous ligand comparison Pharmacological efficacy

Metabolic Differentiation Potential: Tetrahydrofuran Ring vs. Alkyl Chain Metabolism

The tetrahydrofuran (THF) ring in the target compound's side chain is susceptible to enzymatic oxidation at the α-carbon positions adjacent to the oxygen, potentially generating ring-opened or hydroxylated metabolites [1]. In contrast, the n-propyl chain in Compound 5c undergoes ω- and ω-1 oxidation by cytochrome P450 enzymes, yielding carboxylic acid and alcohol metabolites, respectively [2]. These divergent metabolic pathways mean that the two compounds may exhibit different clearance rates and metabolite profiles in hepatocyte assays, although direct comparative microsomal stability data are not currently available in the public domain.

Metabolic stability Cytochrome P450 Oxidative metabolism

Defined Research Applications for 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid Based on Verified Differentiation


GPR109b Selective Pharmacological Tool for Lipid Metabolism Research

As a mid-nanomolar, GPR109b-selective agonist with no reported activity at GPR109a, this compound is suitable for dissecting GPR109b-specific signaling pathways in adipocytes and immune cells, without confounding activation of the high-affinity niacin receptor [3]. The EC50 of ~309 nM allows for robust target engagement at concentrations where off-target effects are minimized, providing a clear advantage over niacin (which is GPR109a-selective) or the endogenous ligand 3-hydroxy-octanoic acid (EC50 ~8 µM, ~25-fold weaker) [4].

Structure-Activity Relationship (SAR) Studies on Nitrobenzoic Acid GPR109b Agonists

The tetrahydrofuranylmethyl substituent represents a distinct point in the SAR landscape of 3-nitro-4-aminobenzoic acids. Its pEC50 of 6.51 places it between the more potent n-propyl analog (pEC50 7.52) and the weaker endogenous ligands, making it a key intermediate for understanding the steric and electronic requirements of the GPR109b binding pocket [3]. The THF oxygen introduces hydrogen-bonding capacity absent in alkyl-only analogs, aiding computational docking and pharmacophore modeling [4].

In Vitro Assay Development Requiring Solubility-Optimized GPR109b Ligands

With a computed XLogP3 of 2.2 and 6 hydrogen bond acceptors, this compound has measurably lower lipophilicity than the n-propyl analog (XLogP3 ~2.8, 5 HBA) [3]. This improved aqueous solubility profile reduces the need for high DMSO concentrations in cell-based assays, which can otherwise cause vehicle-related cytotoxicity or assay interference. The predicted pKa of 4.04 for the carboxylic acid also ensures ionization at physiological pH, further enhancing solubility [4].

Prodrug Design and Bioreductive Chemistry Exploration

The aromatic nitro group at position 3 provides a synthetic handle for bioreductive activation strategies. This functionality is absent in the 3-amino reduced analog (CAS 693812-83-8) [3]. Researchers interested in hypoxia-activated prodrugs or nitroreductase-based gene therapy systems can utilize this compound as a scaffold, where the nitro group may be selectively reduced in hypoxic tumor microenvironments, releasing the active amino species [4].

Quote Request

Request a Quote for 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.